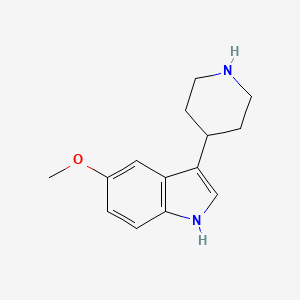

5-methoxy-3-piperidin-4-yl-1H-indole

描述

Contextual Significance of Indole (B1671886) Derivatives in Medicinal Chemistry

Indole derivatives are a class of heterocyclic compounds that have demonstrated a wide array of pharmacological activities. Their structural motif is found in numerous natural products and synthetic drugs, underscoring their importance in the field.

The indole ring is often referred to as a "privileged pharmacophore," a term that describes a molecular framework that is able to bind to multiple biological targets. This versatility makes indole a valuable scaffold in drug design, allowing for the development of compounds with diverse therapeutic applications. The ability of the indole nucleus to participate in various biological interactions is a key reason for its prevalence in medicinal chemistry.

The indole scaffold has been instrumental in the discovery and development of a multitude of drugs. Its presence in approved pharmaceuticals highlights its clinical significance. Researchers continuously explore novel indole derivatives for their potential to address a wide range of diseases, from neurological disorders to cancer.

The significance of the indole structure is further emphasized by its presence in essential biomolecules. For instance, the neurotransmitter serotonin (B10506), which plays a crucial role in mood regulation, and the hormone melatonin, which is involved in the sleep-wake cycle, both contain an indole ring. This natural precedent has inspired the synthesis of numerous indole-based compounds aimed at modulating physiological processes.

Specific Relevance of Piperidinyl-Indole Derivatives

The combination of an indole core with a piperidine (B6355638) ring, as seen in 5-methoxy-3-piperidin-4-yl-1H-indole, often leads to compounds with enhanced biological properties and specific applications, particularly in the realm of neuropharmacology.

The incorporation of a piperidine ring into an indole structure can significantly influence its pharmacological profile. The piperidine moiety can affect the compound's solubility, lipophilicity, and ability to interact with biological targets. This strategic combination can lead to improved potency and selectivity for specific receptors or enzymes. google.com

Piperidinyl-indole derivatives have been extensively investigated for their potential in treating neurological and psychiatric disorders. google.com Their structural similarity to endogenous neurotransmitters like serotonin allows them to interact with various receptors in the central nervous system. This has led to the exploration of these compounds as potential treatments for conditions such as depression, anxiety, and other mood disorders. google.com The compound this compound, in particular, has been noted for its potential as a serotonin reuptake inhibitor.

Below is a table summarizing the key structural features of this compound and their general contributions to its pharmacological profile.

| Structural Feature | General Contribution to Pharmacological Profile |

| Indole Nucleus | Serves as a privileged pharmacophore, providing a versatile scaffold for drug design and interacting with various biological targets. |

| 5-Methoxy Group | Can influence the electronic properties of the indole ring, potentially affecting receptor binding affinity and metabolic stability. |

| Piperidine Ring | Enhances biological activity, can improve pharmacokinetic properties, and is crucial for interactions with specific neurological targets. |

| Linkage at Position 3 | The point of attachment of the piperidine ring to the indole core is a common feature in many biologically active indole derivatives. |

Potential as Selective Serotonin Reuptake Inhibitors (SSRIs)

The this compound moiety is a fundamental structural component of compounds designed to act as selective serotonin reuptake inhibitors (SSRIs). SSRIs are a widely prescribed class of antidepressants that function by increasing the extracellular levels of the neurotransmitter serotonin by limiting its reabsorption into the presynaptic cell. This enhances serotonergic neurotransmission, which is often dysregulated in depressive disorders.

The therapeutic potential of this compound as a scaffold for SSRIs is most prominently exemplified by its inclusion in the structure of the FDA-approved antidepressant, vilazodone (B1662482). nih.gov Vilazodone is recognized for its high affinity and selectivity for the human serotonin transporter (SERT). rsc.org

Detailed research into the binding of vilazodone to SERT has revealed the critical contribution of the indole portion of its structure. Cryo-electron microscopy studies have shown that the terminal indole ring of the vilazodone molecule is a key determinant of its high affinity for the transporter. nih.govnih.gov Molecular dynamics simulations further support this, indicating that the indole fragment of vilazodone extends into the allosteric site (S2) of SERT, interacting with key amino acid residues. rsc.orgidrblab.org

While direct experimental binding affinity data for the standalone this compound molecule is not extensively published, the profound inhibitory activity of its derivatives strongly suggests that this core structure is a potent pharmacophore for SERT. Structure-activity relationship (SAR) studies on related indole derivatives consistently demonstrate that modifications to the indole ring and the piperidine substituent can significantly influence binding affinity and selectivity for the serotonin transporter.

Research on various 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives has shown that substitutions at the C-5 position of the indole ring, such as the methoxy (B1213986) group present in this compound, can be advantageous for achieving high SERT binding affinity. nih.gov This further underscores the importance of this specific structural motif in the design of effective SSRIs.

The following table presents the binding affinity of vilazodone, a complex molecule containing the this compound core, for the human serotonin transporter.

| Compound | Target | Binding Affinity (Ki) |

|---|---|---|

| Vilazodone | Human Serotonin Transporter (SERT) | 0.1 nM |

Structure

3D Structure

属性

IUPAC Name |

5-methoxy-3-piperidin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10/h2-3,8-10,15-16H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDQQMGVPDMSNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60966512 | |

| Record name | 5-Methoxy-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52157-82-1 | |

| Record name | RU 23686 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052157821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-3-(piperidin-4-yl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methoxy 3 Piperidin 4 Yl 1h Indole and Analogues

Established Synthetic Routes for Indole (B1671886) Core Formation

The indole scaffold is a prevalent motif in numerous biologically active compounds, leading to the development of a multitude of synthetic methods for its construction. ijaresm.comrsc.org Among these, the Fischer indole synthesis remains a cornerstone technique.

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a robust and versatile chemical reaction for producing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgyoutube.com The reaction proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A subsequent rsc.orgrsc.org-sigmatropic rearrangement, followed by the elimination of ammonia, yields the aromatic indole ring. wikipedia.orgyoutube.com

The choice of acid catalyst is a critical parameter in the Fischer indole synthesis. rsc.org Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly employed to facilitate the reaction. wikipedia.orgrsc.org The reaction conditions often require elevated temperatures. organic-chemistry.org

Several modifications to the original Fischer method have been developed to expand its scope and improve its efficiency. The Buchwald modification, for instance, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.orgchem-station.com This approach supports the proposed intermediacy of hydrazones in the classical pathway and broadens the range of accessible starting materials. wikipedia.org

The nature of substituents on the phenylhydrazine ring can significantly influence the reaction's outcome. Electron-donating groups tend to accelerate the reaction, whereas electron-withdrawing groups can hinder it. youtube.com Furthermore, the position of the substituent dictates the final substitution pattern on the indole ring, a key consideration for regioselectivity. youtube.com

In recent years, the principles of green chemistry have been increasingly applied to classical reactions, including the Fischer indole synthesis, to enhance sustainability. ijaresm.com These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

One significant green strategy involves the use of environmentally benign solvents, such as water or ethanol, to replace traditional organic solvents. rsc.org Another approach is the development of mechanochemical protocols that minimize or eliminate the need for solvents altogether by conducting the reaction under ball-milling conditions. rsc.org

The use of recyclable and less toxic catalysts is also a key focus. Heterogeneous catalysts and solid acid catalysts, such as zeolites and phosphomolybdic acid, have been successfully employed, offering advantages like high yields, short reaction times, and ease of separation from the reaction mixture. researchgate.net Microwave-assisted organic synthesis represents another green technique, as it can significantly reduce reaction times and energy consumption compared to conventional heating methods. newhaven.eduacs.org

| Catalyst Type | Example | Key Advantages | Reference |

|---|---|---|---|

| Heterogeneous Solid Acid | Zeolite-HY | Recyclable, easy to handle. | researchgate.net |

| Heteropoly Acid | Phosphomolybdic acid | High yield, short reaction time, nontoxic, recyclable. | researchgate.net |

| Clay | Montmorillonite K10 | Effective under mild conditions. | researchgate.net |

| Ion Exchange Resin | Amberlyst-15 | Solid catalyst, simplifies workup. | researchgate.net |

Synthesis of 5-Methoxy-3-piperidin-4-yl-1H-indole

The specific synthesis of this compound can be approached by constructing the indole core first, followed by the introduction or modification of the substituents, or by using appropriately substituted precursors in a convergent synthesis.

A common synthetic strategy involves the modification of a pre-existing indole-piperidine scaffold. For instance, racemic 5-methoxy-3-(piperidin-3-yl)-1H-indole can serve as a starting material for further synthetic transformations. nih.gov This highlights a pathway where the methoxy (B1213986) group is already in place on the indole ring, and subsequent reactions can be performed on the piperidine (B6355638) moiety or the indole nitrogen.

Another general approach involves the functionalization of a pre-formed indole nucleus. For example, 5-methoxy-1H-indole can be synthesized and subsequently subjected to reactions, such as iodination, to introduce a reactive handle at the 3-position. nih.gov This iodinated intermediate can then undergo various cross-coupling reactions to attach the piperidine ring, although this specific route to the title compound is a conceptual illustration of the strategy.

The piperidine ring in 3-piperidin-4-yl-1H-indole derivatives contains a chiral center, leading to the existence of enantiomers. The stereoselective synthesis of these enantiomers is crucial for pharmacological studies. A documented method for obtaining pure enantiomers of a closely related analogue, 5-methoxy-3-(piperidin-3-yl)-1H-indole, provides a template for such a synthesis. nih.gov

This method involves the N-alkylation of the racemic starting material with a chiral auxiliary, such as (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide. nih.gov This reaction creates a pair of diastereomers, which can be separated using chromatographic techniques. Following separation, the chiral auxiliary is cleaved, typically through hydrogenolysis with a palladium on carbon (Pd/C) catalyst, to yield the individual, enantiomerically pure (R)- and (S)-indole derivatives. nih.gov

| Step | Description | Reagents and Conditions | Purpose | Reference |

|---|---|---|---|---|

| 1 | Diastereomer Formation | Racemic indole, chiral auxiliary, K₂CO₃, CH₃CN, 45 °C | Covalent bonding to a chiral molecule to create separable diastereomers. | nih.gov |

| 2 | Separation | Silica gel column chromatography | Physical separation of the diastereomers based on different physical properties. | nih.gov |

| 3 | Chiral Auxiliary Cleavage | H₂, 10% Pd/C, MeOH, room temperature, 5 atm | Removal of the chiral auxiliary to yield the pure enantiomer. | nih.gov |

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product while minimizing reaction time and side product formation. scielo.br For syntheses involving the Fischer indole reaction, careful control of temperature and the appropriate selection of solvent and acid catalyst are necessary to achieve the desired product and avoid the formation of undesired isomers. rsc.org

Key parameters for optimization include:

Catalyst: The choice between different Brønsted or Lewis acids can significantly impact reaction rates and yields. mdpi.com The concentration of the catalyst is also a crucial factor.

Solvent: The polarity and boiling point of the solvent can influence the solubility of reactants and the reaction temperature. Acetonitrile has been reported as a "greener" and effective solvent for some related syntheses. scielo.br

Temperature: Fischer indolization often requires heat, and finding the optimal temperature is a balance between achieving a reasonable reaction rate and preventing decomposition or side reactions. rsc.org

Reaction Time: Monitoring the reaction progress allows for the determination of the optimal time to quench the reaction, maximizing the yield of the desired product and preventing the formation of degradation products from prolonged reaction times. scielo.br

Systematic studies varying these parameters are typically conducted to identify the ideal conditions for each specific step in the synthesis of this compound.

Synthetic Strategies for Analogues and Derivatives

The indole scaffold possesses multiple reactive sites, with the C3 position being the most nucleophilic. nih.gov Consequently, selective functionalization at the N1 position requires carefully chosen synthetic methods to overcome the lower nucleophilicity of the indole nitrogen. nih.gov Common strategies include N-alkylation and N-acylation, which introduce a variety of substituents to modulate the compound's electronic and steric properties.

N-Alkylation: This process typically involves the deprotonation of the indole N-H with a suitable base, followed by quenching with an alkylating agent. The choice of base and solvent system is crucial for achieving high regioselectivity. A combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has proven effective for promoting N-1 selective alkylation of various indole scaffolds. nih.govd-nb.info This method is compatible with a range of primary alkyl halides and secondary alkyl tosylates. nih.gov Alternative strategies aim to achieve regioselectivity through thermodynamic equilibration, favoring the more stable N-1 substituted product. nih.govd-nb.info

N-Acylation: Introducing an acyl group at the N1 position can also be challenging due to the competing reactivity of the C3 position. Modern methods have been developed to achieve high chemoselectivity. One such method employs thioesters as stable and effective acyl sources in the presence of a base like cesium carbonate (Cs₂CO₃). nih.gov This approach is tolerant of various functional groups and provides good to moderate yields of N-acylindoles. nih.govbeilstein-journals.org

| Transformation | Reagents and Conditions | Description | Reference |

|---|---|---|---|

| N-Alkylation | 1. Sodium Hydride (NaH) 2. Alkyl Halide (R-X) Solvent: Tetrahydrofuran (THF) | A common and effective method for regioselective N-alkylation. NaH acts as a strong base to deprotonate the indole nitrogen, which then undergoes nucleophilic substitution with the alkyl halide. | nih.govd-nb.info |

| N-Acylation | Thioester (R-CO-SMe) Cesium Carbonate (Cs₂CO₃) Solvent: Xylene, 140 °C | A chemoselective method using a stable acyl source. The base promotes the reaction, leading to the formation of N-acylindoles with good functional group tolerance. | nih.gov |

Modifying the substituents on the indole's benzene (B151609) ring, particularly at the C5 position, is a key strategy for tuning the molecule's properties. The C5-methoxy group is a common starting point for derivatization.

Demethylation: The methoxy group can be converted to a hydroxyl group via demethylation. A standard reagent for this transformation is boron tribromide (BBr₃) in a solvent like dichloromethane (CH₂Cl₂). nih.gov The resulting 5-hydroxy derivative can serve as a handle for further functionalization, such as etherification or esterification, to introduce a wide array of new functionalities.

Synthesis from Substituted Precursors: An alternative to late-stage functionalization is to incorporate the desired substituent from the beginning of the synthesis. Classical indole syntheses, such as the Fischer, Bischler, or Nenitzescu methods, can be employed using appropriately substituted anilines or phenylhydrazines as starting materials. nih.govchim.it For example, starting with a 4-benzyloxy-phenylhydrazine in a Fischer indole synthesis would yield a 5-benzyloxy-indole core.

| Target Moiety | Synthetic Approach | Reagents and Conditions | Reference |

|---|---|---|---|

| C5-Hydroxy | Demethylation of C5-Methoxy | Boron Tribromide (BBr₃) in Dichloromethane (CH₂Cl₂) | nih.gov |

| C5-Benzyloxy | Fischer Indole Synthesis | Starting with 4-benzyloxy-phenylhydrazine and a suitable ketone/aldehyde precursor. | chim.it |

| C5-Tethered Amides | Multi-step Synthesis | Involves building the indole core with a functional group at C5 (e.g., an amino or carboxyl group) that is later converted to a tethered amide. | nih.gov |

The piperidine ring is a frequent target for modification to improve pharmacokinetic properties, binding affinity, and selectivity. Strategies include direct functionalization of the ring or its complete replacement with a bioisosteric equivalent.

Piperidine Ring Functionalization: Direct, selective C-H functionalization of an existing piperidine ring can be achieved through methods like directed lithiation or metal-catalyzed C-H activation, though these often require the piperidine nitrogen to be protected (e.g., with a Boc group). acs.org A more common approach is to construct the desired substituted piperidine ring first and then couple it to the indole core. google.comnih.gov This allows for the introduction of various substituents such as ethoxy, propoxy, ethyl, or hydroxyl groups at different positions on the piperidine ring. google.com

Bioisosteric Replacement: The piperidine ring can be replaced with other cyclic scaffolds, known as bioisosteres, to enhance properties like solubility and metabolic stability while maintaining or improving biological activity. nih.gov This is a powerful strategy in medicinal chemistry. enamine.net Promising bioisosteres for the piperidine ring include spirocyclic systems like 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane. enamine.net Other heterocyclic rings such as morpholine and the larger seven-membered azepane ring have also been successfully incorporated as piperidine replacements in related analogues. google.com

| Modification Strategy | Example | Rationale | Reference |

|---|---|---|---|

| Ring Substitution | Introduction of ethoxy, hydroxyl, or alkyl groups onto the piperidine ring. | To probe interactions with target proteins and improve physicochemical properties. | google.com |

| Bioisosteric Replacement | 2-Azaspiro[3.3]heptane | Can improve solubility and reduce metabolic degradation compared to piperidine. | enamine.net |

| Morpholine | Introduces a heteroatom that can alter polarity and act as a hydrogen bond acceptor. | google.com | |

| Azepane | Expands the ring size, altering the conformation and vector of substituents. | google.com |

Pharmacological Investigations and Biological Activities of 5 Methoxy 3 Piperidin 4 Yl 1h Indole

Modulation of Neurotransmitter Systems

The structural components of 5-methoxy-3-piperidin-4-yl-1H-indole, namely the 5-methoxyindole (B15748) and the piperidine (B6355638) moieties, suggest a high likelihood of interaction with various neurotransmitter systems, a concept supported by extensive research on related compounds. chemimpex.comnih.gov

The indole (B1671886) ring, particularly when substituted with a methoxy (B1213986) group at the 5-position, is a key pharmacophore for serotonin (B10506) receptor ligands, mimicking the structure of serotonin (5-hydroxytryptamine).

The 5-HT2A receptor is involved in a wide range of central nervous system functions and is a key target for atypical antipsychotics and psychedelic drugs. The indole scaffold is a common feature in many 5-HT2A receptor ligands. Research on related substituted 3-(4-fluorophenyl)-1H-indoles has shown high affinity for the 5-HT2A receptor. nih.gov For example, a derivative containing a 5-methyl-substituted indole nucleus demonstrated high 5-HT2A receptor affinity and selectivity over dopamine (B1211576) D2 receptors. nih.gov This suggests that the this compound core is a promising template for designing 5-HT2A receptor ligands.

| Compound Derivative | Receptor | Affinity (IC50 nM) |

| 1-[2-[4-[2,5-dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1- piperidinyl]ethyl]-2-imidazolidinone | 5-HT2A | 3.4 |

The 5-HT6 receptor has emerged as a promising target for cognitive enhancement in neuropsychiatric disorders like Alzheimer's disease. Notably, derivatives of this compound have been investigated as potent 5-HT6 receptor antagonists. A study on N1-azinylsulfonyl-3-(1,2,3,6,tetrahydropyridin-4-yl)-1H-indole derivatives, which are structurally very similar to the compound of interest, revealed high-affinity antagonists for the 5-HT6 receptor. This indicates that the 5-methoxy-3-(piperidin-4-yl)-1H-indole scaffold is highly suitable for interaction with the 5-HT6 receptor.

| Compound Derivative | Receptor | Affinity (Ki nM) |

| N1-Azinylsulfonyl-3-(1,2,3,6,tetrahydropyridin-4-yl)-1H-indole derivative | 5-HT6 | Data not specified |

The potential for this compound to act as a serotonin reuptake inhibitor is suggested by its structural characteristics. chemimpex.com The indole and piperidine moieties are found in many selective serotonin reuptake inhibitors (SSRIs). While direct inhibition data for this specific compound is not available, its potential as a precursor for the synthesis of SSRIs has been noted. chemimpex.com

The piperidine ring is a well-established pharmacophore for dopamine receptor ligands, particularly for the D2 subtype. Studies on related indole derivatives have explored their affinity for dopamine receptors. For instance, certain substituted 3-(4-fluorophenyl)-1H-indoles, while primarily targeting 5-HT2A receptors, were also evaluated for their affinity at D2 receptors to determine their selectivity profile. nih.gov One derivative showed an IC50 of 6900 nM for the D2 receptor, indicating much lower affinity compared to its 5-HT2A affinity. nih.gov This suggests that while the this compound scaffold can interact with dopamine receptors, the affinity may be significantly lower than for serotonin receptors, or could be modulated by substitutions on the core structure.

| Compound Derivative | Receptor | Affinity (IC50 nM) |

| 1-[2-[4-[2,5-dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1- piperidinyl]ethyl]-2-imidazolidinone | Dopamine D2 | 6900 |

Dopamine Receptors

D1, D2, and D3 Receptor Affinities

Dopamine receptors, particularly the D1, D2, and D3 subtypes, are critical targets in the treatment of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease. The affinity of a compound for these receptors is a key indicator of its potential therapeutic efficacy and side-effect profile. While many indole and piperidine derivatives have been investigated for their dopamine receptor interactions, specific binding affinity data, such as Ki values, for this compound at D1, D2, and D3 receptors are not extensively documented in publicly available scientific literature. The broader class of arylpiperazine and related piperidine derivatives has been a focus of research for developing ligands with high affinity and selectivity for dopamine receptor subtypes, particularly the D3 receptor, which is implicated in reward and cognition. nih.govmdpi.comresearchgate.net The investigation into the precise dopamine receptor binding profile of this compound itself would be a necessary step in characterizing its potential as a central nervous system therapeutic.

Table 1: Dopamine Receptor Affinity Data for Structurally Related Compound Classes

| Compound Class | Receptor Subtype | Reported Affinity (Ki) |

| Phenylpiperazine Derivatives | D3 | 0.2 nM - 1413 nM mdpi.com |

| Phenylpiperazine Derivatives | D2 | 349 nM - 7522 nM mdpi.com |

| Indole-2-carboxamide Derivatives | D3 | 0.32 nM nih.gov |

| Indole-2-carboxamide Derivatives | D2 | >30 nM nih.gov |

Histamine (B1213489) H1 Antagonism

Histamine H1 receptor antagonists are commonly used to treat allergic conditions. wikipedia.org Some first-generation antihistamines also possess central nervous system effects due to their ability to cross the blood-brain barrier, leading to applications in sedation and motion sickness treatment. wikipedia.org The structural features of this compound, containing both an indole and a piperidine moiety, are present in various compounds that interact with histamine receptors. nih.gov However, specific studies detailing the direct antagonistic activity of this compound at the histamine H1 receptor are not found in the current body of scientific literature. Research into related structures suggests that the indole nucleus can be a key pharmacophore for H1 antagonism, but this activity is highly dependent on the other substituents on the molecule. researchgate.net

Neurological and Psychiatric Research Applications

The indole and piperidine moieties are privileged structures in neuropharmacology, appearing in numerous approved drugs and clinical candidates for a wide array of neurological and psychiatric disorders. chemimpex.comnih.gov Consequently, this compound serves as a valuable starting point for drug discovery campaigns in these areas. chemimpex.com

Potential in Alzheimer's Disease Treatment

Alzheimer's disease is a complex neurodegenerative disorder characterized by cognitive decline, amyloid-β plaques, and neurofibrillary tangles. tandfonline.com The indole scaffold is a core component of many compounds designed as multi-target-directed ligands for Alzheimer's, aiming to inhibit cholinesterases, reduce amyloid-β aggregation, and provide neuroprotection. nih.govtandfonline.commdpi.comnih.gov While specific research on this compound in Alzheimer's models is not published, its structure is a relevant foundation for developing more complex molecules with potential therapeutic effects. For example, hybrids of donepezil (B133215) (which contains a piperidine ring) and indole derivatives have been synthesized and evaluated for their potential to combat various pathological aspects of the disease. nih.govmdpi.com

Antipsychotic and Anxiolytic Effects

The pharmacology of antipsychotic and anxiolytic drugs often involves modulation of dopamine and serotonin receptors. mdpi.com The structural class of indole alkaloids and related synthetic compounds has shown promise in this area. For instance, the indole alkaloid alstonine (B1665729) has demonstrated anxiolytic properties in preclinical models, believed to be mediated by serotonin 5-HT2A/2C receptors. nih.govresearchgate.net Arylpiperazine derivatives, which share structural similarities with the piperidine portion of the title compound, are known to possess antipsychotic properties, often through antagonism of D2 and 5-HT2A receptors. mdpi.com This suggests that this compound could be a valuable scaffold for developing novel agents with antipsychotic or anxiolytic potential. chemimpex.com

Cognitive Enhancement

Cognitive enhancement is a key therapeutic goal for various disorders, including Alzheimer's disease and ADHD. Research has shown that psychostimulants can improve cognitive function through actions in the prefrontal cortex. nih.gov The development of novel cognitive enhancers often targets various neurotransmitter systems. While direct evidence for the cognitive-enhancing effects of this compound is lacking, related indole-containing molecules have been investigated for this purpose. For example, antagonists of the 5-HT6 receptor, a target for cognitive enhancement, often feature an indole core. mdpi.com

Depression and Mood Disorders Research

The indole nucleus is central to the structure of serotonin (5-hydroxytryptamine), a key neurotransmitter implicated in the pathophysiology of depression and mood disorders. nih.govnih.gov Many antidepressant medications, such as SSRIs, are designed to modulate the serotonergic system. The potential for this compound to serve as a scaffold for novel SSRIs highlights its relevance in depression research. chemimpex.com Furthermore, the exploration of new therapeutic targets for mood disorders, such as the glutamatergic and melatonergic systems, continues to be an active area of research where novel chemical entities are needed. nih.gov

Anti-inflammatory Activities

While direct studies on the anti-inflammatory properties of this compound are not extensively documented in publicly available literature, a compelling link can be established through its potent inhibitory action on the enzyme Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a histone methyltransferase that plays a crucial role in gene silencing. nih.govnih.gov Emerging evidence strongly suggests that EZH2 is a key regulator in inflammatory processes, and its inhibition can lead to significant anti-inflammatory effects. nih.govresearchgate.net

Research has demonstrated that targeting the methyltransferase activity of EZH2 is effective in various inflammatory disease models, including intestinal inflammation, neuropathic pain, and allergic inflammation. nih.gov The inhibition of EZH2 by specific inhibitors, such as GSK343, has been shown to decrease the production of pro-inflammatory cytokines, delay the onset of colitis, and alleviate its symptoms. nih.gov Furthermore, EZH2 inhibition has been found to ameliorate airway inflammation and hyperresponsiveness in in vivo studies. nih.gov In the context of neuroinflammation, a condition implicated in early brain injury after subarachnoid hemorrhage, EZH2 expression is significantly increased. nih.gov Inhibition of EZH2 in this context has been shown to reduce microglial activation, neutrophil infiltration, and the levels of pro-inflammatory cytokines. nih.gov

Moreover, in models of osteoarthritis, EZH2 inhibition has been demonstrated to slow disease progression by reducing cartilage degradation and downregulating the expression of genes associated with the inflammatory response. researchgate.net In human chondrocytes stimulated with the pro-inflammatory cytokine IL-1β, EZH2 inhibition suppresses the expression and release of matrix metalloproteinases (MMPs) and IL-6, as well as the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.net The mechanism of EZH2's role in inflammation is multifaceted. In some contexts, it suppresses the expression of anti-inflammatory genes. frontiersin.org Conversely, in tumor microenvironments, EZH2 can inhibit the expression of pro-inflammatory genes. frontiersin.org By inhibiting EZH2, this compound may modulate these pathways, leading to a reduction in the inflammatory response. This suggests a strong therapeutic potential for this compound in treating a range of inflammatory conditions, warranting further direct investigation.

Antimicrobial and Antiparasitic Properties

The indole and piperidine moieties are core structures in a multitude of compounds exhibiting a wide range of biological activities, including antimicrobial and antiparasitic effects. While specific studies focusing exclusively on this compound are limited, the broader classes of indole and piperidine derivatives have been extensively investigated for these properties.

Antibacterial Efficacy

Indole derivatives have long been recognized for their potential in combating bacterial infections. mdpi.com Recent research has focused on synthesizing novel indole derivatives to address the growing concern of antibiotic resistance. mdpi.com For instance, certain indole derivatives have shown promising activity against various microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The indole scaffold is considered an excellent backbone for the development of new antimicrobial agents. nih.gov

Similarly, piperidine derivatives are a prominent feature in many pharmaceuticals and have been evaluated for their antimicrobial properties. biointerfaceresearch.com Studies have shown that various piperidine derivatives exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comacademicjournals.org For example, some synthesized piperidine derivatives have demonstrated activity against Staphylococcus aureus and Escherichia coli. biointerfaceresearch.com The antimicrobial efficacy of these derivatives can be influenced by the specific substitutions on the piperidine ring. tandfonline.com Given that this compound contains both of these pharmacologically significant moieties, it is plausible that it may possess antibacterial properties. However, without direct experimental screening of this specific compound, its antibacterial efficacy remains speculative.

Antifungal Research

The investigation of indole and piperidine derivatives has also extended to their potential as antifungal agents. Some piperidine derivatives have demonstrated varying degrees of inhibition against fungal species such as Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.org However, the antifungal activity can be highly specific to the particular derivative, with some showing no activity against certain fungal strains. academicjournals.org For example, in one study, while some piperidine compounds were active against the aforementioned fungi, they were inactive against Fusarium verticillioides, Candida utilis, and Penicillium digitatum. academicjournals.org Similarly, certain pyrrolidine (B122466) and piperidine substituted halogenobenzene derivatives have shown good antifungal activity against C. albicans, with minimum inhibitory concentrations (MICs) comparable to the standard drug fluconazole. tandfonline.com The presence of the indole nucleus, in conjunction with other heterocyclic systems, has also been a strategy in the design of new antifungal agents. The potential of this compound as an antifungal agent would need to be confirmed through dedicated screening against a panel of pathogenic fungi.

Antimalarial Studies

The indole scaffold is a key component of many natural and synthetic compounds with demonstrated antimalarial activity. researchgate.netnih.govacs.org This has made it a valuable template for the development of new drugs to combat malaria, a disease for which resistance to existing therapies is a major concern. nih.gov Several indole derivatives have shown potent in vitro and in vivo activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov

Notably, the 3-piperidin-4-yl-1H-indole core structure is considered important for antimalarial potential. malariaworld.org A series of 3-piperidin-4-yl-1H-indoles were developed and tested as antimalarials, based on a hit compound identified in a high-throughput screen against P. falciparum. nih.gov Furthermore, substitutions on the indole ring, such as a methoxy group at the C5-position, have been shown to enhance antimalarial activity in some cases. malariaworld.org For example, one study found that 5-methoxy substitution on the indole ring increased the activity by two to four times compared to other substitutions. malariaworld.org While these findings are promising and suggest that this compound could possess antimalarial properties, direct experimental validation of its activity against Plasmodium species is necessary.

Anticancer Potential and Related Mechanisms

The compound this compound has garnered significant attention for its potential as an anticancer agent, primarily through its potent inhibition of the enzyme EZH2. nih.govresearchgate.net EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). nih.gov This epigenetic modification leads to the silencing of target genes, including many tumor suppressor genes. nih.gov

In numerous types of cancer, EZH2 is overexpressed and its increased activity is linked to enhanced cancer cell proliferation, survival, migration, and invasion. mdpi.com Consequently, EZH2 has emerged as a prominent therapeutic target in oncology. nih.gov The inhibition of EZH2 is a promising strategy to reactivate silenced tumor suppressor genes and thereby inhibit cancer growth. researchgate.netmdpi.com Preclinical studies have shown that EZH2 inhibitors can have a significant impact on various cancers, and some have advanced to clinical trials. researchgate.netdntb.gov.ua

The anticancer effects of EZH2 inhibition are not limited to direct actions on tumor cells. EZH2 also plays a role in the tumor microenvironment and in the development of resistance to other anticancer therapies. nih.govmdpi.com For instance, EZH2 has been implicated in the regulation of the immune response within the tumor microenvironment, and its inhibition may enhance the efficacy of immunotherapies. nih.gov Furthermore, the combination of EZH2 inhibitors with other anticancer drugs, such as cisplatin, has shown synergistic effects in some preclinical models. mdpi.com

Inhibition of Specific Enzymes (e.g., EZH2)

The primary mechanism through which this compound is believed to exert its anticancer effects is through the potent and selective inhibition of EZH2. Several sources have identified this compound as a potent EZH2 inhibitor. The inhibition of EZH2's methyltransferase activity prevents the trimethylation of H3K27, leading to the reactivation of tumor suppressor genes that have been silenced by this epigenetic modification. nih.gov

Induction of Non-Apoptotic Cell Death (Methuosis)

Methuosis is a form of non-apoptotic cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes, ultimately leading to cell death without the typical markers of apoptosis. nih.govnih.gov This mechanism has emerged as a promising therapeutic strategy for cancers that have developed resistance to apoptosis-inducing drugs. nih.gov

While the indole core is present in molecules known to induce this cell death pathway, specific research literature detailing the ability of this compound to induce methuosis is not currently available. Studies in this area have focused on structurally related but distinct indole-based chalcones. For instance, the compound 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP) has been identified as a potent inducer of methuosis in glioblastoma and other cancer cell lines. nih.govnih.govmdpi.com However, these findings cannot be directly attributed to this compound, and dedicated investigation would be required to determine if it shares this biological activity.

Targeting Tubulin and Other Pathways

The microtubule network, composed of tubulin polymers, is a critical target in cancer therapy due to its essential role in cell division. mdpi.com The indole scaffold is recognized as a "privileged group" in the design of tubulin polymerization inhibitors, with many derivatives targeting the colchicine (B1669291) binding site on β-tubulin. mdpi.comnih.gov The presence of a 5-methoxy group on the indole nucleus, in particular, has been noted in several classes of potent tubulin inhibitors, where it can form key hydrogen bond interactions within the binding pocket. nih.gov

Despite the established role of the methoxy-indole moiety in tubulin inhibition, direct studies evaluating the specific interaction of this compound with tubulin are not prominently featured in the available research. The existing literature extensively covers other indole-based molecules, such as arylthioindoles and aroylindoles, as effective tubulin assembly inhibitors. mdpi.com The potential of this compound as a tubulin-targeting agent remains to be specifically investigated and confirmed through dedicated biochemical and cellular assays.

Other Biological Activities

Antidiabetic Effects

The indole nucleus is a structural component of various natural and synthetic compounds investigated for antidiabetic properties. sci-hub.se These derivatives have been shown to exert their effects through mechanisms such as the inhibition of α-glucosidase, modulation of PPARγ, and improving insulin (B600854) sensitivity. sci-hub.senih.gov

However, a review of the scientific literature indicates a lack of specific studies focused on the antidiabetic effects of this compound. While other indole alkaloids and derivatives have shown promise in this area, the potential for this specific compound in diabetes management is not yet characterized. sci-hub.senih.gov

Anticonvulsant Properties

Research into novel anticonvulsant agents has explored a wide range of heterocyclic structures, including those containing piperidine and pyrrolidine-2,5-dione moieties. mdpi.comresearchgate.net The mechanisms often involve modulation of ion channels or neurotransmitter systems. nih.gov

There is currently no specific evidence in the scientific literature to confirm or describe the anticonvulsant properties of this compound. The compound's potential utility in treating seizure disorders has not been a focus of published research, which has instead investigated other classes of piperidine-containing molecules and succinimide (B58015) derivatives. researchgate.netnih.gov

Antiviral and Anti-HIV Research

The indole scaffold is a key pharmacophore in the development of antiviral agents, including those targeting Human Immunodeficiency Virus (HIV). nih.gov Indole derivatives have been successfully developed as reverse transcriptase inhibitors, integrase inhibitors, and entry inhibitors. nih.govfrontiersin.org For example, research has described the evolution of indole-based HIV-1 attachment inhibitors, demonstrating the utility of this core structure. nih.gov

While the broader class of indole derivatives is well-represented in antiviral research, specific data on the anti-HIV or general antiviral activity of this compound is not available in the current body of literature. Studies have focused on other functionalized indoles, and the activity profile of this particular compound remains to be determined. nih.govnih.gov

Immunomodulatory Activity

Compounds with immunomodulatory properties can act to either stimulate or suppress the immune response, offering therapeutic potential for a variety of conditions. While some heterocyclic compounds, including certain indole derivatives, have been investigated for their effects on the immune system, such as modulating cytokine production or T-cell proliferation, this is not a well-documented activity for this compound. nih.govresearchgate.net The available scientific literature lacks specific studies examining the immunomodulatory effects of this compound.

Complement Factor B Inhibition

The alternative pathway (AP) of the complement system is a critical component of innate immunity, and its dysregulation is implicated in the pathogenesis of numerous diseases. nih.govajmc.com A key enzyme in this cascade is complement factor B (CFB), a serine protease that drives the central amplification loop of the AP. nih.govnih.gov This central role makes Factor B a significant therapeutic target for a range of complement-mediated disorders. nih.govbioworld.com The inhibition of Factor B prevents the formation of the C3 convertase (C3bBb), thereby blocking the downstream amplification of the complement response. nih.gov

Recent pharmacological research has identified indole derivatives as a versatile and promising scaffold for developing potent and selective Factor B inhibitors. nih.govnih.gov The indole ring structure has been shown to bind effectively within pockets of the Factor B catalytic domain, leading to potent inhibition. nih.gov Investigations into this class of molecules have culminated in the development of specific piperidinyl indole derivatives that demonstrate high efficacy in blocking the alternative pathway.

One of the most extensively studied oral Factor B inhibitors from this class is Iptacopan (LNP023). ajmc.com This compound, a highly potent small-molecule inhibitor, features an indole core structure. nih.gov Research has demonstrated its high potency with an IC50 value of 10 nM. nih.gov Structural studies have revealed that the indole ring of Iptacopan binds into the S1 pocket of the catalytic domain of human factor B. nih.gov This agent is highly selective for factor B and does not inhibit factor D or block the classical or lectin complement pathways. ajmc.com

Further research into piperidine indole derivatives has yielded other potent compounds. For instance, a compound developed by Hebei Yiling Medicine Research Institute demonstrated significant inhibitory activity. bioworld.com In in-vitro assays, this exemplified piperidine indole derivative inhibited C3 spliceosome activity with an IC50 of 11.2 nM and blocked AP-complement deposition activity with an IC50 of 58.5 nM. bioworld.com Another related compound, (+)-4-((2S,4R)-1-((5-methoxy-7-methyl-1H-indol-4-yl) methyl)-4-methylpiperidin-2-yl) benzoic acid, has been investigated for its potential therapeutic effects in models of diabetic nephropathy by targeting Factor B. nih.gov

The collective findings from these studies underscore the potential of the this compound scaffold and its derivatives as a foundation for potent and selective inhibitors of complement factor B.

Inhibitory Activity of Indole Derivatives against Complement Factor B

| Compound Name | Target | Assay | IC50 (nM) |

| Iptacopan (LNP023) | Factor B | Not Specified | 10 nih.gov |

| Piperidine Indole Derivative (Hebei Yiling) | C3 Spliceosome | CVF-Bb Assay | 11.2 bioworld.com |

| Piperidine Indole Derivative (Hebei Yiling) | AP-Complement Deposition | Not Specified | 58.5 bioworld.com |

An article focusing on the preclinical and translational research perspectives of the chemical compound This compound cannot be generated at this time.

Extensive searches for specific scientific data related to this exact compound did not yield the detailed research findings required to populate the requested article structure. The available literature focuses on a wide range of other indole derivatives and their biological activities, but does not provide specific information on the receptor binding profiles, functional assay results, or in vivo efficacy of this compound in the specified therapeutic areas.

Therefore, to ensure scientific accuracy and adhere to the strict content parameters of the request, the article cannot be written. Generating content without specific, verifiable data for the compound would be speculative and would not meet the required standards of a professional, authoritative article.

Preclinical and Translational Research Perspectives

In Vivo Efficacy Studies

Behavioral Tests

Specific behavioral studies on 5-methoxy-3-piperidin-4-yl-1H-indole are not detailed in the available scientific literature. However, the broader class of indole (B1671886) derivatives has been investigated for its effects on the central nervous system. For instance, novel 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole derivatives have been synthesized and evaluated as potent 5-HT6 receptor antagonists. One such compound, C14, was shown to reverse scopolamine-induced emotional memory deficits in a novel object recognition assay in rats, suggesting cognition-enhancing potential. nih.gov This highlights the potential for indole-based compounds to modulate cognitive and behavioral processes, a research area where this compound could be explored.

Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Development

Detailed pharmacokinetic (PK) and pharmacodynamic (PD) profiles for this compound are not publicly documented. However, studies on analogous compounds provide a template for the types of evaluations necessary in preclinical development.

For example, the indole derivative 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) underwent pharmacokinetic and in vivo pharmacological studies as a potential chemoprotective agent. researchgate.netnih.gov These studies in a rodent model investigated its mechanisms of action against cisplatin-induced organ damage, revealing that MMINA reversed cisplatin-induced nitric oxide and malondialdehyde augmentation while boosting the activity of antioxidant enzymes. researchgate.netnih.gov Such studies are crucial for establishing the absorption, distribution, metabolism, and excretion (ADME) profile and the mechanism of action of a new chemical entity.

Another example is LY2562175, a 6-(4-{[5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic acid, which was developed as a farnesoid X receptor (FXR) agonist. nih.govresearchgate.net Its preclinical ADME properties were found to be consistent with enabling once-daily dosing in humans, and it demonstrated robust lipid-modulating properties in preclinical species. nih.govresearchgate.net

Table 1: Representative Preclinical Data for Structurally Related Indole Derivatives

| Compound Name | Preclinical Model | Key Findings |

| C14 (a 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole derivative) | Rat model of memory deficit | Reversed scopolamine-induced emotional memory deficits. nih.gov |

| MMINA (2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide) | Rodent model of cisplatin-induced organ damage | Reversed oxidative stress markers and downregulated inflammatory pathways. researchgate.netnih.gov |

| LY2562175 (6-(4-{[5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic acid) | LDLr-/- mice | Potent and selective FXR agonist, lowered LDL and triglycerides, raised HDL. nih.govresearchgate.net |

This table presents data for compounds structurally related to this compound to illustrate the scope of preclinical investigations for this class of molecules. Data for this compound itself is not available.

Combination Therapies and Synergistic Effects

There is no specific research available on the use of this compound in combination therapies. The concept of synergistic interactions between pharmaceuticals and bioactive compounds, including those derived from plants, is an active area of research. mdpi.com Such interactions can enhance therapeutic efficacy, potentially allowing for lower dosages and reduced side effects. mdpi.com For instance, the indole derivative MMINA has been studied for its ability to mitigate the toxic side effects of the anticancer drug cisplatin, suggesting a potential role in a combination therapy regimen to improve the safety profile of chemotherapy. researchgate.netnih.gov Future research could explore the potential for this compound to act synergistically with other therapeutic agents.

Future Directions in Therapeutic Development

The therapeutic potential of indole derivatives is vast and continues to be an area of intense research. The future development of compounds like this compound will likely build upon the successes and insights gained from the broader family of indole-containing molecules.

Novel Drug Design and Innovation

The 3-piperidin-4-yl-1H-indole scaffold has been identified as a novel chemotype with potential antimalarial activity. nih.gov A series of derivatives based on this scaffold were synthesized and evaluated, leading to the identification of a lead compound with activity against drug-resistant and sensitive strains of Plasmodium falciparum. nih.gov This demonstrates the utility of this core structure in designing new therapeutic agents. Further derivatization of the this compound structure could lead to the discovery of novel compounds with improved potency and selectivity for various biological targets.

Another avenue for innovation lies in targeting specific cellular pathways. For example, a novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, was found to suppress the Hedgehog signaling pathway and inhibit the growth of drug-resistant tumors. nih.gov This highlights the potential for indole-based compounds to address challenges in oncology, such as drug resistance.

Addressing Healthcare Challenges with Indole Derivatives

Indole derivatives are being investigated for a wide range of healthcare challenges. mdpi.com Their diverse biological activities stem from the ability of the indole ring system to interact with various biological targets. nih.gov The aplysinopsins, a group of indole alkaloids, have shown toxicity against cancer cells and possess anti-plasmodial and antimicrobial properties. mdpi.com Furthermore, they are known to modulate neurotransmission, indicating their potential in treating neurological disorders. mdpi.com

The development of indole derivatives also extends to combating infectious diseases. Novel hydrazone and spirothiazolidinone derivatives of a 5-fluoro-3-phenyl-1H-indole scaffold have been synthesized and evaluated for their in vitro anti-tuberculosis activity against Mycobacterium tuberculosis H37Rv. mdpi.com

The versatility of the indole scaffold suggests that this compound and its future derivatives could be explored for a multitude of therapeutic applications, from infectious diseases and cancer to neurological and metabolic disorders. Future research will be crucial to unlocking the full therapeutic potential of this promising chemical entity.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 5-methoxy-3-piperidin-4-yl-1H-indole, and how can reaction conditions be optimized for yield and purity?

- Methodology : Multi-step synthesis often involves coupling piperidine derivatives with indole precursors. For example, alkylation of 5-methoxyindole with 4-chloropiperidine under basic conditions (e.g., NaH/DMF) can yield the target compound. Purification via silica gel column chromatography with hexane:ethyl acetate gradients (e.g., 20:1 ratio) is typical . Optimization includes controlling temperature (e.g., reflux in n-BuOH with HCl catalysis) and stoichiometric ratios to minimize byproducts .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodology : Use a combination of 1H NMR (e.g., δ 3.81 ppm for methoxy, δ 2.5–3.5 ppm for piperidine protons) and mass spectrometry (e.g., ESI-MS for molecular ion verification). X-ray crystallography via SHELX programs (e.g., SHELXL for refinement) resolves 3D conformation, particularly for assessing piperidine-indole dihedral angles .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodology : Solubility is tested in polar (DMSO, methanol) and non-polar solvents (hexane). Stability assays involve storing the compound at −20°C in amber vials to prevent photodegradation. HPLC monitoring at intervals (e.g., 0, 24, 48 hrs) under varying pH (4–9) assesses hydrolytic stability .

Advanced Research Questions

Q. How does the piperidin-4-yl substituent influence the compound’s bioactivity in receptor-binding assays?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of this compound with analogs lacking the piperidine group. Validate via competitive radioligand assays (e.g., using [³H]-labeled ligands for serotonin or σ receptors). Structural analogs like bis-indolylalkanes (BIAs) show that piperidine enhances hydrophobic interactions with receptor pockets .

Q. What strategies resolve contradictions in reported activity data for this compound across cell-based assays?

- Methodology : Cross-validate using isogenic cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type specificity. Control for metabolic instability via co-treatment with CYP450 inhibitors (e.g., ketoconazole). Dose-response curves (0.1–100 μM) with triplicate replicates improve reproducibility .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

- Methodology : Synthesize analogs with modified methoxy positions (e.g., 4-methoxy or 6-methoxy) or piperidine substituents (e.g., N-methylpiperidine). Test in enzyme inhibition assays (e.g., acetylcholinesterase) and compare IC₅₀ values. QSAR models (e.g., CoMFA) identify critical steric/electronic parameters .

Q. What crystallographic techniques characterize intermolecular interactions in this compound cocrystals?

- Methodology : Co-crystallize the compound with target proteins (e.g., kinases) using vapor diffusion. Refinement via SHELXL (CCDC deposition) reveals hydrogen bonds (e.g., indole N–H⋯O) and π-π stacking interactions. Synchrotron radiation (λ = 0.9 Å) improves resolution for weak interactions .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions for moisture-sensitive intermediates (e.g., piperidine alkylation) .

- Characterization : Combine LC-MS with 2D NMR (COSY, HSQC) to resolve overlapping proton signals .

- Biological Assays : Include positive controls (e.g., known kinase inhibitors) and normalize data to cell viability (MTT assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。